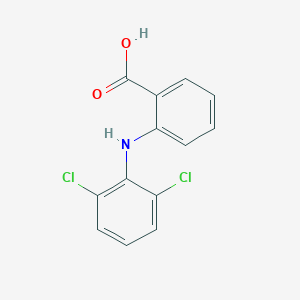

N-(2,6-Dichlorophenyl)anthranilic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,6-Dichlorophenyl)anthranilic acid involves the reaction of chloral with substituted anilines, leading to various products depending on the amine type and reaction conditions. For example, chloral reacts with anthranilic acid to form specific imines, indicating a versatile approach to synthesizing related compounds through the manipulation of chloral and amine reactants (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of N-(2,6-Dichlorophenyl)anthranilic acid derivatives is crucial for their chemical behavior and interactions. High-resolution magnetic resonance spectra and computational ab initio calculations provide insights into the conformations of these compounds, revealing the importance of structural analysis in understanding their chemical properties (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions of N-(2,6-Dichlorophenyl)anthranilic acid and its derivatives involve complex pathways, including the formation of imines and the interaction with various reagents. These reactions are influenced by the reactants' structure and the reaction environment, highlighting the compound's versatile reactivity and potential for producing a range of chemical species (Issac & Tierney, 1996).

Applications De Recherche Scientifique

1. Polymorphism and Cocrystal Salt Formation

- Summary of Application: This compound, also known as 2-DCABA, is a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA). Its polymorphism was studied to investigate the effect of double Cl–CH3 exchange .

- Methods of Application: Three forms—two polymorphs (I and II) and one cocrystal salt (S)—were obtained through polymorph screening in a variety of solvents. The elusive single crystals of form II of HDMPA were harvested through melt crystallization .

- Results: The crystal forms were characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR. Isomorphism and isostructurality were observed between the form I of each system .

2. Synthesis and Biological Activity of Novel Complexes

- Summary of Application: Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds .

- Methods of Application: The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .

- Results: The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

3. Polymer-supported Synthesis

- Summary of Application: N-Alkylated anthranilic acid derivatives, such as N-(2,6-Dichlorophenyl)anthranilic acid, are important intermediates in the synthesis of N-arylated 3-hydroxyquinolin-4(1H)-ones. These compounds are biologically active and have potential applications in medicinal chemistry .

- Methods of Application: The derivatives can be prepared by solid-phase synthesis, Buchwald–Hartwig amination, or reductive amination. The methodology for 3-HQ’s synthesis is well established, starting from anthranilic acid derivatives and bromoacetophenones .

- Results: The synthetic pathway was successfully adapted to using a solid support, enabling simple, fast, and high-throughput organic synthesis of larger collections of 3-HQs for biological screening .

4. Treatment for Osteoarthritis Knee Pain

- Summary of Application: A novel sodium hyaluronate derivative chemically linked with diclofenac (DF), diclofenac etalhyaluronate (SI-613), has been investigated as a potentially safer and more effective treatment for osteoarthritis knee pain .

- Methods of Application: The pharmacological effects of SI-613 were evaluated in experimental arthritis models .

- Results: The study suggested that SI-613 could be a promising treatment for osteoarthritis knee pain .

5. Synthesis of Aza-Rocaglates

- Summary of Application: N-(2,6-Dichlorophenyl)anthranilic acid is used in the synthesis of aza-rocaglates, a class of compounds with potential biological activity .

- Methods of Application: The synthesis involves the use of N-methyl-3-HQ as one of the intermediates. The cyclization of N-methylphenacyl ester under basic conditions leads to the formation of the desired product .

- Results: The method was found to be effective, yielding the desired product in good amounts .

6. Treatment for Osteoarthritis Pain

- Summary of Application: A novel sodium hyaluronate derivative chemically linked with diclofenac (DF), diclofenac etalhyaluronate (SI-613), has been investigated as a potentially safer and more effective treatment for osteoarthritis knee pain .

- Methods of Application: The pharmacological effects of SI-613 were evaluated in experimental arthritis models .

- Results: A single intra-articular (IA) administration of SI-613 significantly suppressed pain responses in rats in a dose-dependent manner. The analgesic effects were greater than those of HA, a mixture of DF-Na and HA, or an oral once-daily administration of DF-Na .

Orientations Futures

The future directions for “N-(2,6-Dichlorophenyl)anthranilic acid” could involve further exploration of its potential applications. For instance, anthranilic acid derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties . Therefore, “N-(2,6-Dichlorophenyl)anthranilic acid” and its derivatives could be promising candidates for the development of new pharmaceuticals and therapeutic molecules .

Propriétés

IUPAC Name |

2-(2,6-dichloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFKIFYBYASEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159750 | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dichlorophenyl)anthranilic acid | |

CAS RN |

13625-57-5 | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

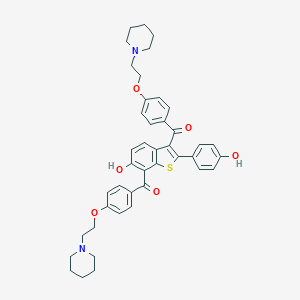

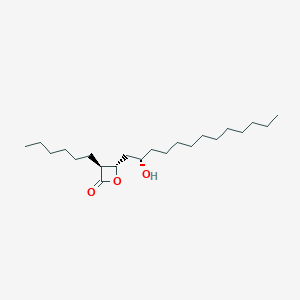

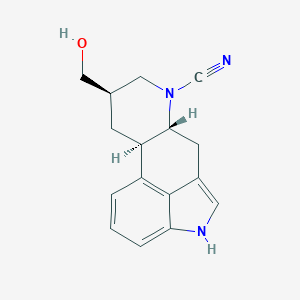

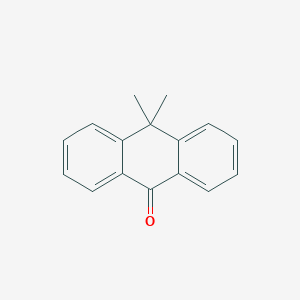

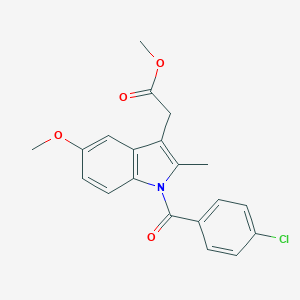

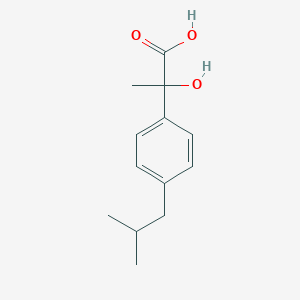

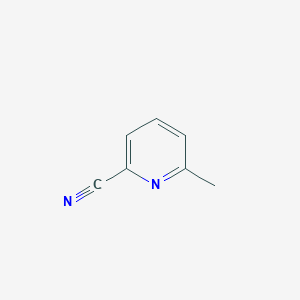

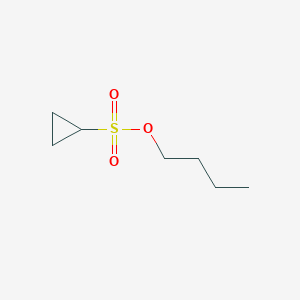

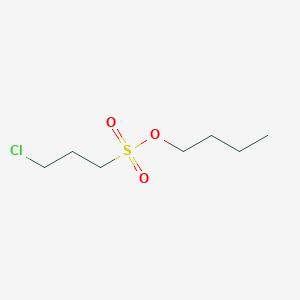

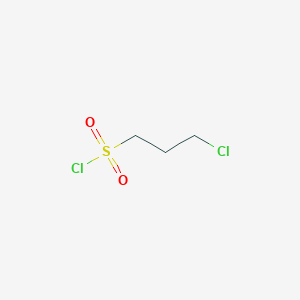

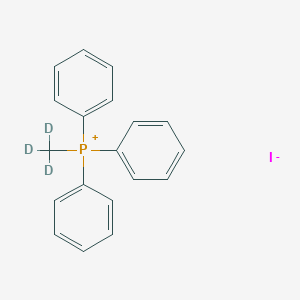

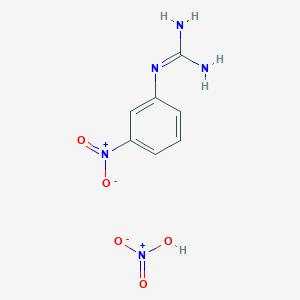

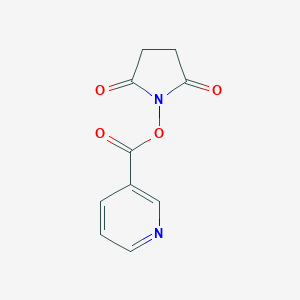

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)